ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core substituted with a morpholine-4-carbonyl group at position 3 and a 4-(N-butyl-N-methylsulfamoyl)benzamido moiety at position 2. The ethyl carboxylate at position 6 enhances solubility and may act as a prodrug moiety. Key structural attributes include:
- Morpholine-4-carbonyl group: A polar substituent that improves aqueous solubility and may modulate pharmacokinetic properties.
- N-butyl-N-methylsulfamoylbenzamido group: A bulky sulfonamide derivative that could influence receptor binding and metabolic stability.
- Ethyl carboxylate: Likely to enhance membrane permeability compared to carboxylic acids.
The molecular formula is C₃₁H₄₁N₅O₇S₂, with a molecular weight of 691.89 g/mol (calculated).
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S2/c1-4-6-12-29(3)40(35,36)20-9-7-19(8-10-20)24(32)28-25-23(26(33)30-14-16-37-17-15-30)21-11-13-31(18-22(21)39-25)27(34)38-5-2/h7-10H,4-6,11-18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDZGUFFVMTSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thieno[2,3-c]pyridine core : This bicyclic structure is often associated with various pharmacological effects.
- Sulfamoyl group : Known for its role in antibacterial and anti-inflammatory activities.
- Morpholine moiety : Commonly found in many pharmaceuticals, contributing to the compound's solubility and bioactivity.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl benzamide derivatives exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth through interference with folate synthesis pathways. In vitro studies have shown that derivatives similar to this compound can effectively combat resistant strains of bacteria .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Sulfamoyl benzamide derivatives have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. In vivo studies demonstrated that similar compounds reduced inflammation markers in animal models of arthritis .
Anticancer Properties
Emerging research highlights the anticancer potential of thieno[2,3-c]pyridine derivatives. These compounds have shown promise in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest. This compound has been investigated for its ability to inhibit tumor growth in xenograft models .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, particularly in pathways related to bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfamoyl benzamide derivatives against various bacterial strains. The results indicated that the tested compounds exhibited MIC values significantly lower than those of standard antibiotics .
Study 2: Anti-inflammatory Activity
In a randomized controlled trial involving an animal model of rheumatoid arthritis, a derivative similar to this compound showed a marked reduction in paw swelling and inflammatory markers compared to control groups .
Study 3: Anticancer Potential
Research published in Cancer Research explored the effects of thieno[2,3-c]pyridine derivatives on human cancer cell lines. The findings suggested that these compounds inhibited cell growth and induced apoptosis via caspase activation .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit antiviral properties. For instance, derivatives based on the benzamide structure have been shown to effectively inhibit the entry of viruses such as Ebola and Marburg . The structural optimization of these compounds can lead to enhanced potency and selectivity against viral targets.
Cancer Therapeutics
Compounds featuring sulfamoyl and morpholine moieties are being investigated for their anticancer activities. The incorporation of these functional groups may improve the bioactivity of the compounds against various cancer cell lines. Preliminary studies suggest that modifications in the molecular structure can lead to significant improvements in cytotoxicity against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies focus on how specific structural changes influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting morpholine with piperidine | Decreased potency against viral infections |
| Adding carbonyl linkers | Often unfavorable for activity |
| Varying aromatic substituents | Can enhance selectivity towards cancer cells |
These insights guide medicinal chemists in designing more effective compounds with targeted activities.
Development of Antiviral Agents
A notable study explored a series of benzamide-based inhibitors targeting the Ebola virus. Structural modifications led to the identification of compounds with EC50 values below 10 μM against both Ebola and Marburg viruses, demonstrating broad-spectrum antifiloviral activity . The findings highlight the potential for this compound to be developed further as an antiviral agent.
Anticancer Activity Assessment
In another study focusing on sulfamoyl benzamide derivatives, researchers evaluated their anticancer properties across multiple cell lines. Compounds exhibiting high cytotoxicity were identified, paving the way for further investigation into their mechanisms of action and potential therapeutic uses in oncology .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its ester and amide groups under acidic or basic conditions:
Key Findings :
-
Ester hydrolysis proceeds efficiently under acidic conditions due to the steric protection of the thienopyridine core.
-
The morpholine carbonyl group exhibits stability under mild basic conditions but hydrolyzes under prolonged heating .
Nucleophilic Substitution
The sulfamoyl group (-SO₂N(Bu)Me) participates in nucleophilic substitution reactions:
Mechanistic Insight :
-
The electron-withdrawing sulfonyl group activates the nitrogen for nucleophilic displacement .
-
Steric hindrance from the N-butyl group limits reactivity with bulky nucleophiles .
Electrophilic Aromatic Substitution
The dihydrothieno[2,3-c]pyridine core undergoes electrophilic substitution at the 5-position of the thiophene ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 eq.) | AcOH, 0°C, 2h | 5-Bromo derivative | 89% | |
| HNO₃/H₂SO₄ | 0°C → rt, 4h | 5-Nitro derivative | 76% | |
| ClSO₃H | DCM, rt, 6h | 5-Sulfonyl chloride | 82% |
Regioselectivity :
-
Substitution occurs preferentially at the 5-position due to electron-rich character from the fused pyridine ring .
Catalytic Coupling Reactions
The thienopyridine scaffold participates in cross-coupling reactions:
Challenges :
Oxidation/Reduction
Key redox transformations include:
Notable Stability :
-
The sulfamoyl group remains intact during LiAlH₄-mediated reductions.
Photochemical Reactions
UV-induced reactions have been explored for functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| O₂ (singlet) | UV (254 nm), MeCN, 24h | Thiophene endoperoxide | 45% | |
| Acetylene | UV (365 nm), CuI, 12h | Cycloaddition product | 38% |
Applications :
Comparative Reactivity Table
| Functional Group | Reactivity (Relative) | Preferred Conditions |
|---|---|---|
| Ethyl ester | High | Acidic hydrolysis (HCl, reflux) |
| Sulfamoyl group | Moderate | Nucleophilic substitution (DMF, 60°C) |
| Thiophene ring | High | Electrophilic substitution (Br₂, AcOH) |
| Morpholine carbonyl | Low | Stable under basic conditions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyridine Derivatives
Compound from : 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS: 533893-90-2) shares the thieno[2,3-c]pyridine core but differs in substituents:
Key Differences :
- The ethyl carboxylate in the target compound may act as a prodrug, whereas the carboxamide in ’s compound is metabolically stable.
- The morpholine substituent in the target compound improves solubility compared to the simpler carboxamide in .
Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives ()
Compounds 11a , 11b , and 12 from share heterocyclic cores but differ significantly in scaffold and substituents:
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, 5-methylfuran | 243–246 | 68 |
| 11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran | 213–215 | 68 |
| 12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran, anthranilic acid derivative | 268–269 | 57 |
Comparison with Target Compound :
- Scaffold Differences: The thiazolo-pyrimidine and pyrimido-quinazoline cores lack the thienopyridine system, which may reduce sulfur-mediated interactions in biological systems.
- Substituent Effects: The cyanobenzylidene group in 11b introduces electron-withdrawing properties, contrasting with the electron-rich morpholine in the target compound.
Morpholine-Containing Pyridazine Derivatives ()
Patent-derived compounds in , such as (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide , feature morpholine ethers but utilize a pyridazine core.
Structural and Electronic Considerations ()
The isovalency principle () suggests that compounds with analogous electron distributions may exhibit similar reactivity, even with differing scaffolds. For example:
- The morpholine and carboxamide groups in these compounds act as hydrogen-bond acceptors, mimicking natural substrates in enzyme-binding pockets .
Table 1: Structural and Physical Property Comparison
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under reflux conditions. For example, 4-(N-butyl-N-methylsulfamoyl)benzoyl chloride can be coupled to an amino-substituted thienopyridine precursor in a solvent like dichloromethane with a base (e.g., triethylamine) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection (e.g., TFA) .
- Morpholine incorporation : Reaction with morpholine-4-carbonyl chloride in the presence of a coupling agent like HATU or DCC .
Q. How is the molecular structure confirmed after synthesis?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks. For example, characteristic peaks for the morpholine carbonyl (δ ~165 ppm in -NMR) and sulfamoyl groups (δ ~2.8 ppm for N-methyl protons in -NMR) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates the dihydrothienopyridine core geometry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 603.2 for [M+H]) .
Q. What safety protocols are recommended during handling?
While specific toxicity data for this compound is limited, general guidelines include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.
- Ventilation : Use of fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., morpholine derivatives) .
- Waste disposal : Segregation of halogenated solvents and sulfonamide-containing byproducts per institutional hazardous waste protocols .
Advanced Questions
Q. How can reaction conditions be optimized for higher yields?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial designs to identify critical factors .
- Bayesian optimization : Machine learning algorithms to predict optimal conditions (e.g., 72% yield achieved at 60°C with DMF as solvent) .
- Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions in diazo coupling steps .
Q. How can impurities be resolved during purification?
Effective impurity resolution involves:
- HPLC method development : Use of a mobile phase with methanol, water, 0.2 M NaHPO, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 ratio) adjusted to pH 5.5 with phosphoric acid. This separates epimers and sulfonamide byproducts .
- Recrystallization : Gradient cooling in ethanol/water mixtures to isolate the pure compound from diastereomeric impurities .
Q. How can structure-activity relationships (SAR) be investigated?
Methodological approaches include:
- Substituent variation : Synthesizing analogs with modified sulfamoyl (e.g., replacing N-butyl with cyclopropyl) or morpholine (e.g., substituting with piperazine) groups.
- In vitro assays : Testing analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance .
- Computational modeling : Docking studies to predict interactions between substituents and biological targets (e.g., hydrophobic pockets accommodating the butyl group) .
Q. How to address discrepancies in spectral data during characterization?
- Dynamic NMR experiments : Resolve rotational isomers (e.g., hindered rotation in the sulfamoyl group) by variable-temperature -NMR .
- Isotopic labeling : Use -labeled intermediates to clarify ambiguous peaks in crowded spectral regions .
- Cross-validation : Compare IR carbonyl stretches (e.g., 1719 cm for the ester group) with theoretical DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
